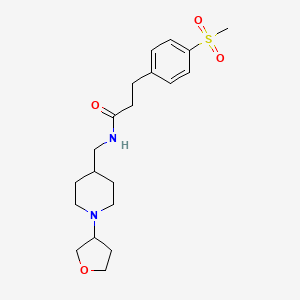

3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is an organic compound featuring complex structural characteristics. It is of significant interest due to its potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound showcases a multifaceted chemistry and an array of reactive functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic reactions starting from simple, commercially available precursors. One common synthetic route might include:

Alkylation of a piperidine derivative with a suitable alkyl halide to introduce the tetrahydrofuran group.

Subsequent coupling of this intermediate with 3-(4-(methylsulfonyl)phenyl)propanamide via a reductive amination process. Reaction conditions often involve the use of appropriate solvents, catalysts (such as palladium), and controlled temperatures to optimize yield and purity.

Industrial Production Methods

For large-scale production, processes need to be refined for cost efficiency and scalability. Industrial synthesis often employs continuous flow reactors and optimized reaction conditions to minimize waste and improve the efficiency of the overall process. Robust purification methods like recrystallization or column chromatography ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo several types of chemical reactions due to its diverse functional groups. Common reactions include:

Oxidation

It can be oxidized, particularly at the sulfur atom in the methylsulfonyl group.

Reduction

Reduction reactions often target the amide bond.

Substitution

The aromatic ring can undergo electrophilic substitution reactions. Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminium hydride, borane complexes.

Conditions Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures.

Conditions: Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures. Major Products Formed:

Oxidation might yield sulfone derivatives.

Reduction often gives amines and alcohols.

Substitution reactions lead to variously substituted aromatic compounds.

Scientific Research Applications: 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide has been explored for diverse applications:

Chemistry: As a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: Potential as a probe in biochemical assays to understand protein-ligand interactions.

Medicine: Investigated for its therapeutic properties, possibly as an anti-inflammatory or analgesic agent.

Industry: Use in the development of new materials, potentially in the fields of polymers or pharmaceuticals.

Mechanism of Action: This compound's biological activity is tied to its ability to interact with specific molecular targets:

Molecular Targets and Pathways: Interaction with enzymes, receptors, or ion channels. Detailed studies suggest it could modulate signal transduction pathways involved in inflammation and pain response.

Mechanism: It might function by binding to a target site, inhibiting enzyme activity or receptor-ligand interactions, leading to altered cellular responses.

Comparison with Similar Compounds: this compound is unique due to its combined structural features. When compared with similar compounds like:

3-(4-(methylsulfonyl)phenyl)-N-ethylpropanamide: Lacks the tetrahydrofuran group, which may alter its bioactivity and physical properties.

N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-chloropropanamide: Contains a chloro substituent that might confer different reactivity. Its uniqueness lies in its blend of functionalities allowing diverse applications and specific interactions in biological systems. This structural complexity is what makes it a valuable compound for further research and application.

Biologische Aktivität

The compound 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of a piperidine ring and a sulfonamide group, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound's unique configuration allows it to interact with various biological targets, making it an interesting subject for pharmacological research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Properties : The tetrahydrofuran component may contribute to neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antiproliferative Activity

A study evaluating the antiproliferative effects of the compound on human cancer cell lines reported an IC50 value of approximately 0.5 µM against MCF-7 breast cancer cells. This suggests potent activity compared to standard chemotherapeutic agents.

Enzyme Inhibition

Inhibition assays indicated that the compound effectively inhibits acetylcholinesterase with an IC50 value of 0.9 µM, demonstrating its potential for treating neurodegenerative diseases.

Case Studies

- Cancer Treatment : In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.

- Neuroprotection : A study involving animal models of Alzheimer’s disease showed that the compound improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective capabilities.

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S/c1-27(24,25)19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-26-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERXEVRFYLVNSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.